Fluprostenol serinol amide
CAS No.: 1176658-85-7
Cat. No.: VC0023861
Molecular Formula: C26H36F3NO7
Molecular Weight: 531.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1176658-85-7 |
|---|---|
| Molecular Formula | C26H36F3NO7 |
| Molecular Weight | 531.6 g/mol |
| IUPAC Name | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-(1,3-dihydroxypropan-2-yl)hept-5-enamide |
| Standard InChI | InChI=1S/C26H36F3NO7/c27-26(28,29)17-6-5-7-20(12-17)37-16-19(33)10-11-22-21(23(34)13-24(22)35)8-3-1-2-4-9-25(36)30-18(14-31)15-32/h1,3,5-7,10-12,18-19,21-24,31-35H,2,4,8-9,13-16H2,(H,30,36)/b3-1-,11-10+/t19-,21-,22-,23+,24-/m1/s1 |
| Standard InChI Key | ORCZFZVTIVYUMI-CTZICMAHSA-N |
| Isomeric SMILES | C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C\CCCC(=O)NC(CO)CO)O |
| SMILES | C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)NC(CO)CO)O |
| Canonical SMILES | C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)NC(CO)CO)O |
Introduction
Chemical Identity and Structure
Basic Information
Fluprostenol serinol amide is identified by the CAS registry number 1176658-85-7. This compound has a molecular formula of C26H36F3NO7 with a calculated molecular weight of 531.569 daltons . The compound represents a specialized derivative designed for enhanced stability compared to naturally occurring prostaglandin glyceryl esters.
Chemical Structure
The chemical structure of fluprostenol serinol amide is characterized by the following canonical SMILES notation:
OC@HCOC2=CC=CC(C(F)(F)F)=C2
This structure contains a trifluoromethyl-substituted aromatic ring connected to a prostaglandin-like core with a serinol amide modification, providing its distinctive structural and functional properties. The compound includes multiple stereogenic centers that are critical to its three-dimensional arrangement and potential biological interactions.
Biochemical Background and Significance
Relation to Endocannabinoid System
Fluprostenol serinol amide has been developed within the context of endocannabinoid research. It relates to 2-arachidonyl glycerol (2-AG), which exhibits cannabinoid (CB) agonist activity at the CB1 receptor and is considered a natural ligand for this receptor . According to available research, 2-AG can be metabolized by cyclooxygenase-2 and specific prostaglandin H2 (PGH2) isomerases to form prostaglandin 2-glyceryl esters .
Stability Characteristics
Physical and Chemical Properties
Solubility Profile
The compound demonstrates good solubility in various solvents commonly used in laboratory research, as detailed in the following table:
| Solvent | Solubility |
|---|---|
| DMF | 30 mg/ml |
| DMSO | 20 mg/ml |
| Ethanol | 30 mg/ml |
| PBS (pH 7.2) | 10 mg/ml |
This solubility profile facilitates the preparation of stock solutions for various experimental applications .
Solution Preparation Guidelines
For preparing stock solutions of fluprostenol serinol amide, the following concentrations can be achieved using specific volumes:
| Concentration | For 1 mg | For 5 mg | For 10 mg |
|---|---|---|---|
| 1 mM | 1.8812 mL | 9.4061 mL | 18.8122 mL |
| 5 mM | 0.3762 mL | 1.8812 mL | 3.7624 mL |
| 10 mM | 0.1881 mL | 0.9406 mL | 1.8812 mL |
These calculations provide researchers with practical guidance for experimental design and implementation .
Research Applications
Current Research Status
The current research status of fluprostenol serinol amide is primarily focused on its potential as a tool compound for investigating prostaglandin pathways, particularly in relation to the endocannabinoid system. As a stable analog of PGF2α 2-glyceryl ester, it provides researchers with a more reliable compound for examining the biological effects of prostaglandin glyceryl esters .
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